5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a derivative of pyridazinone . Pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . It is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .Chemical Reactions Analysis
The chemical reactions of pyridazinone derivatives are diverse due to the easy functionalization at various ring positions . This allows them to be used in a variety of approaches in drug design .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, which are similar to pyridazinone derivatives, are influenced by the introduction of heteroatomic fragments in these molecules . These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial Agents : Novel heterocyclic compounds incorporating sulfonamido moiety have been synthesized with demonstrated antibacterial properties. These efforts are part of ongoing research to develop new antibacterial agents against resistant strains (Azab, Youssef, & El-Bordany, 2013).
- Anticonvulsant Activities : Sulfonamide derivatives have been explored for their anticonvulsant activities, contributing to cerebrovasodilation and increased cerebral blood flow, suggesting potential applications in neuroprotective strategies (Barnish et al., 1981).
- Antimicrobial and Antiviral Activity : The synthesis of new heterocycles based on sulfonamido pyrazole demonstrated antimicrobial activity, indicating the utility of these compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Cytotoxicity Studies : Aminomethylselenopheno[3,2-b]thiophene sulfonamides have been synthesized and evaluated for cytotoxicity against various cancer cell lines, contributing to cancer research and potential therapeutic applications (Arsenyan, Rubina, & Domracheva, 2016).
Chemical Synthesis and Methodology
- One-Pot Synthesis Methods : Efficient synthesis approaches for producing N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides have been developed, showcasing advancements in synthetic chemistry techniques (Rozentsveig et al., 2013).
- Antiviral and Herbicidal Activities : Sulfonamide derivatives have been investigated for their potential antiviral and herbicidal activities, highlighting the compound's versatility in various domains of scientific research (Chen et al., 2010; Ren et al., 2000).
Mechanism of Action
Future Directions
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . This suggests that “5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” and similar compounds could have potential applications in the future.
Properties
IUPAC Name |
5-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S3/c1-2-26(21,22)15-9-7-13(18-19-15)11-3-5-12(6-4-11)20-27(23,24)16-10-8-14(17)25-16/h3-10,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHJFBQIULKANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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